N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
Description
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[55]undecane-2-sulfonamide is a complex organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-21-13-10-17(9-3-7-16)23(19,20)18-8-2-4-15(14-18)5-11-22-12-6-15/h2-6,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDBRQZDFRNZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)N1CCCC2(C1)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of Functional Groups: The cyanoethyl and methoxyethyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of alkyl halides and appropriate nucleophiles under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.
Scientific Research Applications
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may be used as a probe to study biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Industrial Applications: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N-(2-hydroxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
- N-(2-cyanoethyl)-N-(2-ethoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[55]undecane-2-sulfonamide may exhibit unique properties due to the presence of the methoxyethyl group, which could influence its solubility, reactivity, and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
